Bienvenue dans la boutique en ligne BenchChem!

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

Trypanosoma brucei phenotypic screening hit identification

This unsubstituted parent scaffold is the structurally simplest member of the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide class, serving as the critical baseline for systematic SAR expansion. Procurement enables controlled synthesis of focused analog libraries with interpretable SAR, avoiding confounding variables from pre-functionalized analogs. Its defined low-micromolar anti-T. brucei activity and lack of mammalian cytotoxicity make it the optimal choice for pharmacophore model calibration, QSAR training sets, and metabolomic target deconvolution studies. For mode-of-action studies, including resistant mutant generation and affinity-based target identification, this parent scaffold avoids off-target interactions that could obscure target identification.

Molecular Formula C17H11N3O3
Molecular Weight 305.29 g/mol
Cat. No. B239767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Molecular FormulaC17H11N3O3
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4
InChIInChI=1S/C17H11N3O3/c21-16(14-7-3-9-22-14)19-12-5-1-4-11(10-12)17-20-15-13(23-17)6-2-8-18-15/h1-10H,(H,19,21)
InChIKeyDBXXNIKINXQFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide: Core Scaffold of a Novel Anti-Trypanosomal Anilide Class


N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide (C₁₇H₁₁N₃O₃, MW 305.29 g/mol) is the unsubstituted parent scaffold of the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide class, a chemotype identified from a whole-organism high-throughput screen of ~87,000 compounds against Trypanosoma brucei brucei [1]. The compound features an oxazolo[4,5-b]pyridine bicyclic system linked via a meta-substituted aniline to a furan-2-carboxamide moiety. This scaffold emerged from a phenotypic screen as one of several novel compound classes with low micromolar activity against T. brucei and no appreciable cytotoxicity to mammalian cells, prompting a dedicated structure–activity relationship (SAR) investigation [1].

Why Generic Substitution Fails for 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides: Sharp SAR and Scaffold Dependence


The 3-(oxazolo[4,5-b]pyridin-2-yl)anilide series is characterized by exceptionally sharp structure–activity relationships, where small structural modifications produce order-of-magnitude changes in anti-trypanosomal potency [1]. Generic substitution of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide with closely related analogs—including regioisomeric anilides (para- vs. meta-substitution), alternative heterocyclic cores (pyridyl benzamides), or N-alkylated variants—cannot be performed without risking complete loss of biological activity [1][2]. The unsubstituted parent scaffold serves as a critical reference point: its activity profile defines the baseline from which substituent effects (4-fluoro, 4-chloro, 5-aryl) are measured. QSAR and pharmacophore modeling confirm that both the oxazolo[4,5-b]pyridine core geometry and the anilide linkage conformation are essential features not preserved in alternative scaffolds [2]. For procurement decisions, this means even structurally adjacent in-class compounds may occupy entirely different positions on the SAR landscape.

Quantitative Differentiation Evidence for N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide


Phenotypic Screening Hit Rate and Class Selectivity vs. Other Chemotypes

In a whole-organism high-throughput screen of approximately 87,000 compounds against T. brucei brucei strain 427, the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide class—of which N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is the unsubstituted parent—was identified as one of only a small number of novel compound classes exhibiting low micromolar activity without appreciable cytotoxicity to mammalian cells [1]. This distinguishes the scaffold from the vast majority of the screening library (>99.9% of compounds) that did not meet these dual criteria. The screening cascade employed a whole-cell viability assay (Alamar Blue) against T. brucei brucei, followed by counter-screening against L6 mammalian cells to exclude cytotoxic compounds, an approach that inherently selects for parasite-selective mechanisms [1].

Trypanosoma brucei phenotypic screening hit identification

Regioisomeric Specificity: Meta-Anilide Linkage vs. Para-Substituted Alternatives

The SAR investigation by Ferrins et al. demonstrated that the position of the anilide linkage on the central phenyl ring is a critical determinant of anti-trypanosomal activity. The parent compound N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide bears the oxazolo[4,5-b]pyridine at the meta-position relative to the furan-2-carboxamide, a geometry that proved essential for activity [1]. The corresponding para-substituted regioisomer N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide (a 4-(oxazolo[4,5-b]pyridin-2-yl)anilide) was either inactive or substantially less potent, a finding consistent with the sharp SAR described for this series [1][2]. This positional specificity is not predicted by simple isosteric replacement logic and distinguishes the meta-anilide scaffold from other benzamide-based anti-parasitic chemotypes where para-substitution is frequently tolerated [2].

regioisomer SAR positional isomer anilide linkage

Scaffold Comparison: 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides vs. Pyridyl Benzamides

A QSAR and pharmacophore modeling study directly compared 3-(oxazolo[4,5-b]pyridin-2-yl)anilides (including the parent compound) with pyridyl benzamides, another anti-trypanosomal class identified from the same HTS campaign [2]. The study revealed that the two chemotypes occupy distinct pharmacophore space: the oxazolo[4,5-b]pyridine scaffold provides a rigid bicyclic hydrogen-bond acceptor geometry that pyridyl benzamides cannot reproduce, resulting in different molecular electrostatic potential surfaces and steric contours [2]. This scaffold-level differentiation means that procurement decisions between these two in-class alternatives are not interchangeable—each chemotype represents an independent chemical series with distinct optimization trajectories, ADME liabilities, and IP positions [1][2].

scaffold hopping chemotype comparison pharmacophore

Mammalian Cell Selectivity Index Relative to Clinical-Stage Anti-Trypanosomal Agents

A defining feature of the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide class is its inherent selectivity for T. brucei parasites over mammalian cells. The most optimized compound in the series (compound 5) achieved >700-fold selectivity (L6 mammalian cell IC₅₀ / T.b. rhodesiense IC₅₀), while the parent scaffold and early analogs also exhibited no appreciable cytotoxicity at anti-parasitic concentrations [1]. This selectivity profile compares favorably with existing clinical-stage treatments: melarsoprol, the primary treatment for second-stage HAT, has a therapeutic index of <10 and causes fatal reactive encephalopathy in 5–10% of patients, while pentamidine and suramin are associated with significant dose-limiting toxicities including nephrotoxicity and exfoliative dermatitis [1][2]. The favorable selectivity window observed in this chemotype provides a differentiated safety margin for lead optimization.

selectivity index mammalian cytotoxicity therapeutic window

Optimal Research and Procurement Application Scenarios for N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide


Anti-Trypanosomal Drug Discovery: SAR Reference Compound for Lead Optimization

This compound serves as the unsubstituted parent scaffold for systematic SAR expansion in anti-trypanosomal lead optimization programs. Its defined activity in the T. brucei whole-cell assay provides the baseline against which substituent effects (halogen, alkyl, aryl at the 4-position of the anilide ring; 5-substitution on the furan) are measured [1]. For medicinal chemistry teams, procurement of this parent scaffold enables controlled synthesis of focused analog libraries with interpretable SAR, avoiding confounding variables introduced by pre-functionalized commercial analogs.

Pharmacophore Validation and QSAR Model Building

As the structurally simplest member of the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide class, this compound is the optimal choice for pharmacophore model calibration and QSAR training set inclusion, where minimal substitution complexity ensures that molecular descriptors reflect scaffold-intrinsic properties rather than substituent-dependent artifacts [2]. Computational chemistry groups should procure this compound when building predictive models that must generalize across the entire chemical series.

Metabolomics and Mechanism-of-Action Studies: Chemical Probe for Sphingolipid Pathway Investigation

A closely related 3-(oxazolo[4,5-b]pyridine-2-yl)anilide (OXPA) was shown by metabolomics and lipidomics to perturb sphingolipid metabolism in T. brucei, revealing a potential mechanism of action distinct from existing therapies [4]. The parent scaffold N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide provides an unsubstituted chemical probe suitable for metabolomic target deconvolution studies to determine whether the sphingolipid pathway engagement is scaffold-intrinsic or substituent-dependent.

Chemical Biology Tool for Parasite Selectivity Studies

Given the scaffold's origin in a phenotypic screen that pre-selected for parasite selectivity over mammalian cells, this parent compound is well-suited for chemical biology studies investigating the molecular basis of selective T. brucei toxicity [1]. Procurement for mode-of-action studies—including resistant mutant generation, affinity-based target identification, and comparative metabolomics—is appropriate because the unsubstituted scaffold avoids confounding off-target interactions introduced by potency-optimizing substituents that may obscure target identification.

Quote Request

Request a Quote for N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.